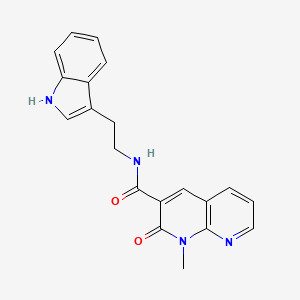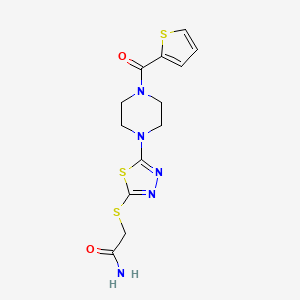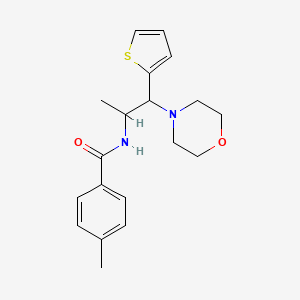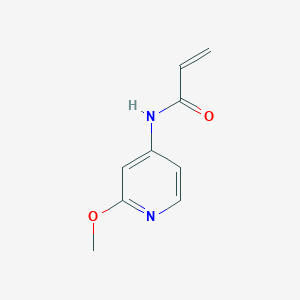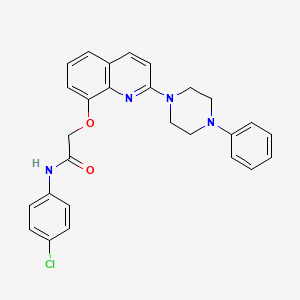
N-(4-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, also known as BNC375, is a novel small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications. BNC375 belongs to the class of compounds known as quinoline derivatives and has been shown to have both biochemical and physiological effects in preclinical studies.
Scientific Research Applications
Inotropic Activity
A study synthesized a series of compounds related to N-(4-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide and evaluated their positive inotropic activity. The compounds showed favorable in vitro activity compared to the standard drug, milrinone, demonstrating potential for cardiovascular applications (Wu et al., 2012).
Anion Coordination in Crystal Engineering
Research on derivatives of this compound has contributed to understanding different spatial orientations in crystal structures. This knowledge is significant for crystal engineering and materials science (Kalita & Baruah, 2010).
Antibacterial Potential
A study focused on synthesizing and evaluating the antibacterial activity of compounds similar to this compound. The compounds showed moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents (Desai et al., 2008).
Antioxidant and Anti-inflammatory Activity
A related compound exhibited significant in vitro antioxidant activity and in vivo analgesic and anti-inflammatory activities. These findings suggest potential applications in treating inflammation-related disorders (Nayak et al., 2014).
Fluorescent Properties in Lanthanide Complexes
Studies on this compound derivatives explored their use in lanthanide(III) complexes. These complexes exhibit significant fluorescent properties, relevant for applications in optical materials and sensors (Wu et al., 2008).
Antiviral and Antiapoptotic Effects
A derivative of this compound showed significant antiviral and antiapoptotic effects in treating Japanese encephalitis. The compound reduced viral load and increased survival in infected mice, indicating potential as an antiviral agent (Ghosh et al., 2008).
Potential for CNS Agents
Research on similar compounds suggests potential applications as central nervous system (CNS) agents. These compounds have been evaluated for their neuropharmacological activities, indicating potential therapeutic uses in CNS disorders (Verma et al., 2017).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c28-21-10-12-22(13-11-21)29-26(33)19-34-24-8-4-5-20-9-14-25(30-27(20)24)32-17-15-31(16-18-32)23-6-2-1-3-7-23/h1-14H,15-19H2,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHXMJRSCUXEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)Cl)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


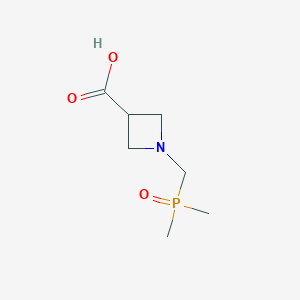
![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)

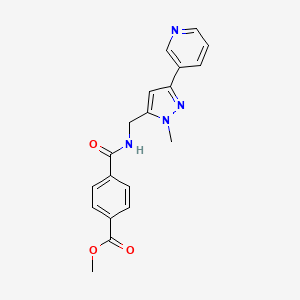
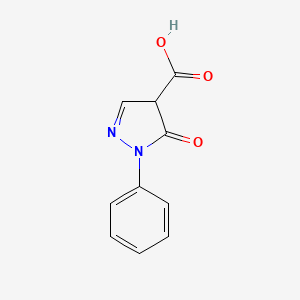
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
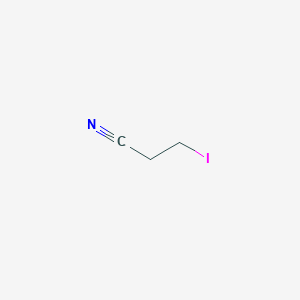
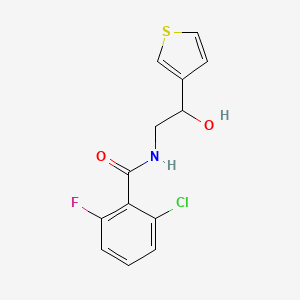
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
